N-(4-hydroxyphenyl)-2-methoxybenzamide
Description
Contextualization within Benzamide (B126) Medicinal Chemistry
The benzamide scaffold is a cornerstone in drug discovery and medicinal chemistry, often referred to as a "privileged" structure due to its ability to bind to a wide variety of biological targets. Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.gov The versatility of the benzamide core allows chemists to synthesize vast libraries of compounds by modifying the substituents on both the benzoyl and the N-phenyl rings, thereby fine-tuning their biological activity.
The amide linkage in the benzamide structure is crucial as it can participate in hydrogen bonding, a key interaction for binding to proteins and enzymes. Research into this class of compounds is robust, with numerous studies focusing on the synthesis of novel derivatives and the evaluation of their therapeutic potential. For instance, various N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties, demonstrating the scaffold's utility in developing agents for neurological disorders. nih.gov
Current Research Landscape and Academic Significance of N-(4-hydroxyphenyl)-2-methoxybenzamide
While the broader benzamide class is the subject of extensive research, dedicated studies on the specific biological activities of this compound are not widely reported in peer-reviewed literature. Its academic significance is therefore best understood by examining its distinct structural features in the context of related, well-studied benzamide analogs.
The compound's structure suggests potential for biological activity based on established structure-activity relationships within the benzamide family. The presence and position of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are particularly significant. Studies on other benzamide derivatives have shown that methoxylated compounds can exhibit significant anti-seizure activity in preclinical models like the maximal electroshock seizure (MES) test. nih.gov This suggests that the 2-methoxy group in this compound could be a key contributor to potential neurological activity. Similarly, the 4-hydroxyphenyl group provides a site for further chemical modification and can influence the compound's solubility and metabolic profile.
The academic interest in a compound like this compound lies in its potential as a lead compound or a molecular probe to investigate biological targets. Its structure represents a specific combination of features (an N-phenyl ring with a hydroxyl group and a benzoyl ring with a methoxy group) that is part of the ongoing exploration of the chemical space around the benzamide scaffold. While it may currently serve primarily as a chemical intermediate or a building block in larger syntheses, its structural relationship to pharmacologically active compounds marks it as a molecule of potential interest for future investigation.
| Structural Feature | Potential Significance in Medicinal Chemistry |
| Benzamide Core | A well-established "privileged" scaffold known to interact with numerous biological targets. Provides a rigid backbone for orienting substituents. |
| 2-Methoxy Group | The presence of methoxy groups on the benzoyl ring has been linked to significant anticonvulsant activity in related benzamide derivatives. nih.gov |
| 4-Hydroxyphenyl Group | The hydroxyl group can act as a hydrogen bond donor, potentially enhancing binding to target proteins. It also offers a reactive site for creating prodrugs or analogs. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXWBLKTWRVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361081 | |
| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-25-4 | |
| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Modifications of N 4 Hydroxyphenyl 2 Methoxybenzamide
Established Synthetic Pathways for N-(4-hydroxyphenyl)-2-methoxybenzamide
The formation of the amide bond in this compound is central to its synthesis. Several reliable methods have been established, ranging from classic condensation reactions to modern catalyzed approaches.
Amide Coupling Reactions
Amide coupling reactions are a cornerstone of organic synthesis and provide a direct route to this compound. This method typically involves the condensation of 2-methoxybenzoic acid and 4-aminophenol (B1666318), facilitated by a coupling agent that activates the carboxylic acid.
Commonly used coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov The reaction proceeds by forming a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then susceptible to nucleophilic attack by the amino group of 4-aminophenol, forming the desired amide bond. The selection of solvent and reaction conditions is crucial to optimize yield and minimize side reactions, such as the formation of N-acylurea byproducts.
Table 1: Example of Amide Coupling Reaction Conditions
| Reactants | Coupling Agents | Solvent | Outcome |
|---|---|---|---|
| 2-methoxybenzoic acid, 4-aminophenol | EDCI, DMAP | CH₂Cl₂ | Formation of this compound |
Palladium-Catalyzed Carbonylation Approaches
A more contemporary and powerful strategy for synthesizing N-arylbenzamides involves palladium-catalyzed carbonylation. mdpi.com This approach can construct the this compound molecule by coupling an aryl halide or triflate with an amine in the presence of carbon monoxide (CO) and a palladium catalyst.
For this specific synthesis, the reaction would typically involve 2-iodoanisole (B129775) or 2-bromoanisole (B166433) and 4-aminophenol. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the palladium-aryl bond to form a palladated acyl complex. Subsequent reductive elimination releases the final amide product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.govresearchgate.net This methodology is valued for its efficiency and tolerance of various functional groups. nih.govorganic-chemistry.org
Chemoselective N-Benzoylation Techniques
Chemoselective N-benzoylation is a critical technique, particularly when dealing with substrates like 4-aminophenol that possess multiple reactive sites (amino and hydroxyl groups). The goal is to selectively acylate the more nucleophilic amino group while leaving the hydroxyl group intact.
This is commonly achieved by reacting 4-aminophenol with 2-methoxybenzoyl chloride, an activated form of the carboxylic acid. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. medcraveonline.com By carefully controlling the reaction conditions, such as temperature and stoichiometry, preferential N-acylation can be achieved over O-acylation. This selectivity arises from the higher nucleophilicity of the aromatic amine compared to the phenolic hydroxyl group under basic or neutral conditions.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be strategically introduced on either the phenol (B47542) or the benzamide (B126) portions of the molecule.
Structural Modification Strategies on the Phenol Moiety
The phenolic hydroxyl group is a prime site for structural modifications. It can be readily converted into ethers or esters to alter the compound's properties.
Etherification: The hydroxyl group can be alkylated using alkyl halides in the presence of a base (Williamson ether synthesis) to produce various alkoxy derivatives.
Esterification: The phenol can be acylated with various acyl chlorides or anhydrides to form corresponding esters. google.com For example, reacting this compound with acetyl chloride would yield N-(4-acetoxyphenyl)-2-methoxybenzamide.
Furthermore, the phenyl ring itself can be modified through electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-para directing group, facilitating the introduction of substituents such as nitro, halogen, or alkyl groups at positions ortho to the hydroxyl group.
Benzamide Ring Substitutions and Modifications
The benzamide ring offers numerous possibilities for modification by starting with differently substituted benzoic acids. This allows for the introduction of a wide array of functional groups at various positions on the aromatic ring.
By employing substituted 2-methoxybenzoic acids in the synthetic schemes described in section 2.1, a library of analogues can be generated. For instance, using 5-fluoro-2-methoxybenzoic acid would result in the synthesis of N-(4-hydroxyphenyl)-5-fluoro-2-methoxybenzamide. google.com Similarly, other substituents like chloro, methyl, or nitro groups can be incorporated onto the benzamide ring to systematically probe the effects of electronic and steric changes. nih.govmdpi.com
Table 2: Examples of Benzamide Ring Modified Analogues
| Starting Benzoic Acid Derivative | Resulting Analogue |
|---|---|
| 5-Fluoro-2-methoxybenzoic acid | N-(4-hydroxyphenyl)-5-fluoro-2-methoxybenzamide |
| 5-Methyl-2-methoxybenzoic acid | N-(4-hydroxyphenyl)-5-methyl-2-methoxybenzamide |
These strategic modifications are essential for fine-tuning the molecular properties and are a fundamental aspect of medicinal and materials chemistry research.
Linker Modifications and Heterocyclic Incorporations
The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships. A key strategy involves altering the amide linker or incorporating heterocyclic systems, which can significantly influence the compound's properties.
Linker Modifications: The amide bond is a central feature, but derivatives have been developed where this linker is replaced or modified. One notable modification is the substitution of the amide (-CONH-) linkage with an ether (-O-) linkage, leading to the 2-(4-hydroxyphenoxy)benzamide scaffold. The synthesis of these ether-linked analogues can be achieved through methods like the Ullmann reaction, followed by ammonification and a PhIO-mediated oxidation to introduce the hydroxyl group. mdpi.com This approach fundamentally alters the geometry and hydrogen-bonding capabilities of the molecule compared to the parent amide.
Heterocyclic Incorporations: The incorporation of heterocyclic moieties is a common strategy to introduce novel biological activities. For the 2-methoxybenzamide (B150088) scaffold, research has demonstrated the successful incorporation of complex heterocyclic systems. For example, derivatives have been synthesized where a 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline group is attached to the core structure. nih.gov The synthesis for such a complex molecule involves a multi-step process:
Preparation of substituted carboxylic acids. nih.gov
Amidation of these acids with the appropriate heterocyclic amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline) to yield the final products. nih.gov
The synthesis of the heterocyclic amine component itself can be complex, involving steps like the cyclization of an amidine hydrochloride with 2-bromoacetophenone (B140003) to form the imidazole (B134444) intermediate. nih.gov This highlights the modular nature of these syntheses, allowing for the combination of diverse building blocks.
| Incorporated Heterocycle | Synthetic Approach | Key Intermediates | Reference |
|---|---|---|---|
| Benzimidazole (B57391) | Amidation of a substituted carboxylic acid with a benzimidazole-containing amine. | 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline | nih.gov |
Isomeric and Stereoisomeric Derivative Synthesis
Isomeric Derivatives: The synthesis of positional isomers of this compound, where the positions of the hydroxyl and methoxy (B1213986) substituents are varied, is crucial for understanding the spatial requirements for biological activity. Standard amide coupling is a widely used and effective method for creating these isomers. mdpi.comresearchgate.net This typically involves reacting a substituted benzoic acid with a substituted aniline (B41778) in the presence of a coupling agent.
Examples of synthesized isomeric derivatives include:
N-(2-hydroxyphenyl)-4-methoxybenzamide : Synthesized from 4-methoxybenzoic acid and 2-aminophenol. uni.lu
N-(3-hydroxyphenyl)-3-methoxybenzamide : Synthesized via amide coupling of 3-methoxybenzoic acid and 3-aminophenol. mdpi.comresearchgate.net
| Isomer Name | Starting Materials | Synthetic Method | Reference |
|---|---|---|---|
| N-(2-hydroxyphenyl)-4-methoxybenzamide | 4-methoxybenzoic acid, 2-aminophenol | Not specified | uni.lu |
| N-(3-hydroxyphenyl)-3-methoxybenzamide | 3-methoxybenzoic acid, 3-aminophenol | Amide coupling (HATU, Et3N, DMF) | mdpi.comresearchgate.net |
Stereoisomeric Derivative Synthesis: The parent compound is achiral, but the introduction of chiral centers in its derivatives allows for the synthesis of stereoisomers. This is particularly relevant when modifications introduce substituents with stereogenic centers. For example, in the synthesis of complex analogues like N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, stereocontrol is paramount. nih.gov Although this example features a 4-phenoxybenzamide core, the principles of stereospecific synthesis are directly applicable. The synthesis of such compounds relies on using chiral starting materials and reaction conditions that preserve the stereochemical integrity of the chiral centers throughout the synthetic sequence. nih.gov This allows for the preparation of specific diastereomers and enantiomers to investigate stereospecific interactions with biological targets. nih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives can benefit significantly from these advanced techniques.
Advanced Synthetic Techniques: One example of an advanced method relevant to this class of compounds is the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) (PhIO), for specific oxidation reactions. mdpi.com For instance, a PhIO-mediated oxidation reaction has been developed for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from a 2-aryloxybenzamide precursor, demonstrating a novel way to introduce the crucial hydroxyl group under specific conditions. mdpi.com
Green Chemistry Considerations: The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comresearchgate.net These principles are highly applicable to the synthesis of benzamide derivatives.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to mere minutes or seconds for the synthesis of related heterocyclic derivatives like benzimidazoles and other benzamides. rjptonline.orgpreprints.org For example, the O-alkylation of salicylamide (B354443) to produce ethenzamide (a related benzamide) was achieved in 90 seconds with a 92% yield under microwave conditions. preprints.org
Solvent-Free and Alternative Solvents: Conventional methods often rely on volatile and hazardous organic solvents. chemmethod.com Green alternatives include performing reactions under solvent-free conditions or using environmentally friendly solvents like water or ethanol. preprints.orgchemmethod.com The use of 4-formylomorpholine (4FM) has also been proposed as a green alternative to solvents like DMF and DMSO for aromatic amides. mdpi.com
Efficient Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. researchgate.net For the synthesis of related benzimidazoles, catalysts such as zinc triflate, ammonium (B1175870) chloride, and reusable magnetic nanocatalysts (e.g., CuFe2O4@SiO2) have been employed to promote reactions under mild conditions with high yields and simple workup procedures. chemmethod.combiolmolchem.com
Phase Transfer Catalysis (PTC): PTC enables reactions between reactants in immiscible phases (e.g., water and an organic substrate), often eliminating the need for expensive and toxic organic solvents. preprints.org High yields (94-95%) have been reported for the synthesis of ethenzamide in water using PTC with microwave or ultrasound assistance. preprints.org
These green methodologies offer significant advantages over conventional approaches by providing shorter reaction times, higher yields, and reduced environmental impact. rjptonline.orgchemmethod.com
| Technique | Example Application | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Synthesis of Ethenzamide | Reaction time reduced to 90 seconds; 92% yield. | preprints.org |
| Alternative Solvents | Solubility of aromatic amides | Use of water or greener solvents like 4-formylomorpholine reduces toxicity. | preprints.orgmdpi.com |
| Efficient Catalysis | Synthesis of Benzimidazole derivatives | Use of zinc triflate or ammonium chloride offers mild, neutral, and solvent-free conditions. | chemmethod.com |
| Phase Transfer Catalysis (PTC) | Synthesis of Ethenzamide in water | High yields (94-95%) without organic solvents. | preprints.org |
Structure Activity Relationship Sar and Structural Biology of N 4 Hydroxyphenyl 2 Methoxybenzamide Analogues
Fundamental Principles of SAR for N-(4-hydroxyphenyl)-2-methoxybenzamide Core
The this compound scaffold serves as a foundational structure for developing biologically active agents. SAR studies indicate that the benzamide (B126) core is not merely a passive linker but an active participant in molecular interactions. The 2-methoxybenzamide (B150088) portion, in particular, has been identified as an advantageous connector that contributes to potent inhibitory activity in various systems, including the Hedgehog signaling pathway. nih.gov The fundamental architecture consists of two substituted phenyl rings connected by an amide linkage. The biological activity of these analogues is highly sensitive to the nature and position of substituents on both aromatic rings, as well as the conformation of the amide bond itself.
Impact of Phenolic Hydroxyl Group Substitution on Activity
The phenolic hydroxyl (-OH) group on the N-phenyl ring is a critical determinant of activity. Its position significantly influences biological effects. Studies on analogous compounds, such as ferrocenyl derivatives, have shown that a hydroxyl group in the para-position of the phenyl ring leads to substantially greater cytotoxic activity against cancer cell lines compared to a hydroxyl group in the meta-position. researchgate.netnih.gov This enhanced activity is hypothesized to be related to the capacity of the p-phenol to engage in proton-coupled intramolecular electron transfer, potentially forming a reactive quinone methide species after in situ oxidation. researchgate.netnih.gov The phenolic hydroxyl group can also enhance antioxidant activity and often acts as a crucial hydrogen bond donor, anchoring the ligand within its target receptor. nih.gov
| Compound Type | Hydroxyl Position | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-ferrocenyl-1,1-bis(phenyl)-but-1-ene derivative | para | MDA-MB-231 | 0.44 | researchgate.net |
| 2-ferrocenyl-1-(phenyl)-1-(hydroxyphenyl)-but-1-ene derivative | meta | MDA-MB-231 | >10 | nih.gov |
Role of Methoxy (B1213986) Group Position and Substitution on Activity
The methoxy (-OCH₃) group, prevalent in many natural products and synthetic drugs, exerts a significant influence on activity through various mechanisms. nih.gov In analogues of this compound, the ortho-methoxy group on the benzoyl ring can act as a hydrogen bond acceptor, which has been shown to enhance potency in the inhibition of the Hedgehog signaling pathway. nih.gov Its position is crucial; the ortho placement can enforce a specific conformation of the amide bond through steric influence or potential intramolecular hydrogen bonding with the amide proton. This conformational constraint can be vital for optimal binding to a biological target. Furthermore, methoxy groups can improve physicochemical properties and favorably modulate ligand-target binding interactions. nih.gov Studies on phenolic acids have also shown that the presence of methoxy groups generally enhances antioxidant activity. nih.gov
Influence of Amide Linkage Modifications on Activity
The amide linkage (-CONH-) is a cornerstone of the scaffold's activity, providing structural rigidity and key hydrogen bonding capabilities. The orientation of this bond is critical; in studies of benzamide-based SARS-CoV protease inhibitors, inversion of the amide to a retro-amide or anilide resulted in a complete loss of activity, underscoring the importance of the specific N-H and C=O vector for target interaction. nih.gov The stability of the amide bond is attributed to resonance, which imparts a partial double-bond character and planarity. nih.gov However, forcing the amide bond to twist out of its planar conformation can activate it, making it more susceptible to cleavage or enhancing its interaction with a target. nih.gov Modifications that replace the benzamide moiety with non-aromatic or sterically demanding groups typically lead to inactive compounds, highlighting the necessity of this specific structural element for binding affinity. nih.gov
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the activity of benzamide analogues, as the three-dimensional arrangement of atoms dictates the molecule's fit within a receptor's binding site. In studies of conformationally constrained analogues where a flexible linker was replaced by a cyclohexyl ring, the trans-isomers were found to be significantly more potent dopamine (B1211576) D₃ receptor ligands than the corresponding cis-isomers. nih.gov This demonstrates that a specific spatial relationship between the arylpiperazinyl moiety and the methoxybenzamide fragment is required for high-affinity binding. Similarly, for other benzamide inhibitors, the (R)-configuration at a chiral center was found to be highly privileged, leading to much greater activity than the (S)-configuration. nih.gov These findings collectively show that even subtle changes in the spatial orientation of key functional groups can lead to dramatic differences in biological activity.
| Compound | Isomer | D₃ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|
| N-{[4-(4-(2,3-dichlorophenyl)-1-piperazinyl)]cyclohexyl}-3-methoxybenzamide | trans-7 | 0.18 | nih.gov |
| cis-7 | 15.7 | nih.gov |
Identification of Key Pharmacophoric Elements
A pharmacophore model for this compound analogues integrates several key chemical features essential for biological activity. These elements are derived from extensive SAR studies and computational modeling of related compounds. The primary features include:
A hydrogen bond donor: The phenolic -OH group is a crucial feature, often involved in anchoring the molecule to the receptor. nih.gov
Hydrogen bond acceptors: The carbonyl oxygen of the amide bond and the oxygen of the methoxy group serve as key hydrogen bond acceptors. nih.govnih.gov The addition of a methoxy group has been shown to introduce a new hydrogen bond acceptor, enhancing potency. nih.gov
Two aromatic rings: These provide a scaffold for hydrophobic and π-π stacking interactions within the binding pocket. nih.gov
A rigid amide linker: This unit properly orients the two aromatic systems relative to each other. nih.gov
Aryl amide groups in some related antagonists have been specifically identified as pharmacophores responsible for high-affinity binding to receptors like the Smoothened (Smo) receptor. nih.gov
Molecular Features for Receptor Binding Affinity and Selectivity
High binding affinity and selectivity are achieved through the precise arrangement of the pharmacophoric elements to complement the target's binding site. For aminergic G protein-coupled receptors (GPCRs), the 2-hydroxyphenyl group of an analogue was found to be located deep within the receptor cavity, while an electrostatic interaction with a conserved aspartate residue served as the main anchoring point. wikipedia.org
For the this compound scaffold, selectivity and affinity are governed by:
Substitution Pattern: The specific placement of the hydroxyl and methoxy groups is critical. The ortho-methoxy group can influence the conformation of the amide bond, while the para-hydroxyl group provides a key interaction point.
Conformational Rigidity: Introducing constrained linkers, such as a cyclohexyl ring instead of a flexible butyl chain, can enhance affinity and selectivity by reducing the entropic penalty of binding and locking the molecule in a bioactive conformation. nih.gov For instance, the trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivative displays high affinity for the D₃ receptor (Kᵢ = 0.18 nM) and over 200-fold selectivity against related receptors. nih.gov
Electronic Properties: The electron-donating nature of the hydroxyl and methoxy groups can influence the electronic landscape of the molecule, affecting its interaction with electron-rich or electron-poor regions of the binding site.
In Vitro and Preclinical Biological Activity of N 4 Hydroxyphenyl 2 Methoxybenzamide and Its Derivatives
Evaluation in Cellular Models of Disease
The therapeutic potential of N-(4-hydroxyphenyl)-2-methoxybenzamide and its derivatives has been explored in a variety of cellular models, revealing a broad spectrum of biological activities. These compounds have been investigated for their ability to combat infectious agents and to inhibit the growth of cancer cells, demonstrating promising results in preclinical studies.
Anti-infective Modalities
Derivatives of this compound have been identified as having potential anti-infective properties against a range of pathogens.
Antimycobacterial Activity: Salicylanilides, a class of compounds related to this compound, have demonstrated activity against Mycobacterium tuberculosis. nih.gov Research into a series of salicylanilides revealed that a free phenolic hydroxyl group is crucial for their antimycobacterial effect. nih.gov One such derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, was identified as a potent inhibitor of M. tuberculosis. nih.gov The origin of p-hydroxybenzoic acid, a potential precursor for some of these molecules in mycobacteria, has been traced to the enzymatic activity of chorismate pyruvate-lyase. nih.gov
Antifungal Activity: The antifungal potential of related compounds has been noted. For instance, CWHM-974, a derivative of fluphenazine, has shown improved antifungal activity against Candida albicans. nih.gov This improved efficacy is attributed to its reduced susceptibility to multidrug transporter-mediated resistance mechanisms. nih.gov
Antiviral Activity: In the context of viral infections, bifunctional conjugates incorporating a small-molecule CD4 mimic have been synthesized to target the HIV-1 envelope glycoprotein. nih.gov These conjugates have demonstrated the ability to inhibit virus-cell infection with low micromolar potency and induce lysis of the HIV-1 virion. nih.gov Another compound, ACAi-001, has been identified as a covalent inhibitor of HIV-1 capsid, inducing its multimerization and degradation, thereby disrupting the viral core. biorxiv.org
Antibacterial Activity: The antibacterial properties of related benzaldehyde (B42025) derivatives have also been investigated. 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has been shown to possess antibacterial and antibiofilm activities against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It exhibited a minimum inhibitory concentration (MIC) of 1024 μg/ml against S. aureus. nih.gov
The mechanisms by which these compounds inhibit microbial growth and eradicate biofilms are multifaceted.
For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB) has been found to disrupt the preformed biofilms of MRSA. nih.gov It has also been shown to interfere with the expression of adhesion genes in Staphylococcus epidermidis, leading to increased susceptibility to oxidative stress and antibiotics. nih.gov The anti-virulence potential of HMB against MRSA is attributed to its ability to target virulence regulatory genes. nih.gov
The eradication of biofilms is a significant challenge in treating persistent infections. Some natural compounds have been shown to inhibit biofilm formation by interfering with quorum sensing, the cell-to-cell communication system in bacteria. researchgate.netnih.govpublicationslist.org For example, honey has been reported to be effective in preventing the formation of biofilms by various bacteria, including Enterococcus spp. and E. coli O157:H7. publicationslist.org
Table 1: Anti-infective Activity of Related Compounds
| Compound/Derivative | Pathogen | Activity | Reference |
| Salicylanilides | Mycobacterium tuberculosis | Potent inhibition | nih.gov |
| CWHM-974 | Candida albicans | Improved antifungal activity | nih.gov |
| Bifunctional CD4 mimic conjugates | HIV-1 | Inhibition of infection, virion lysis | nih.gov |
| ACAi-001 | HIV-1 | Capsid degradation, core disruption | biorxiv.org |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (MRSA) | Antibacterial, antibiofilm | nih.gov |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | Anti-biofilm, interference with adhesion genes | nih.gov |
Anticancer Potential in Cell Lines
This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.
For example, N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to induce cytotoxicity in a range of solid tumor cell lines, including neuroblastoma, lung, melanoma, prostate (PC3), colon, breast (MCF7), and pancreas. nih.gov Its cytotoxic effect is enhanced when combined with modulators of ceramide metabolism. nih.gov
Other benzamide (B126) derivatives have also been evaluated for their anticancer potential. The novel benzamide derivative, VKNG-2, was found to increase the cytotoxicity of chemotherapeutic drugs in colon cancer cell lines. mdpi.com Similarly, a series of N-substituted bis-benzimidazole derivatives exhibited significant cytotoxic activity against lung and breast cancer cell lines. researchgate.net
Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Effect | Reference |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | Neuroblastoma, Lung, Melanoma, PC3, Colon, Breast (MCF7), Pancreas | Cytotoxicity | nih.gov |
| VKNG-2 | Colon cancer cell lines | Increased cytotoxicity of chemotherapeutics | mdpi.com |
| N-substituted bis-benzimidazole derivatives | Lung and Breast cancer cell lines | Significant cytotoxic activity | researchgate.net |
The anticancer activity of these compounds is often linked to their ability to inhibit specific oncogenic signaling pathways.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in various cancers. nih.govuconn.edu A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as inhibitors of the Hh signaling pathway. nih.govsemanticscholar.orgrsc.org One such compound, designated as compound 21, demonstrated potent Hh pathway inhibition with a nanomolar IC50 value. nih.govsemanticscholar.orgrsc.org This inhibition is achieved by blocking the Smoothened (Smo) receptor, a key component of the Hh pathway. nih.govsemanticscholar.org The absence of prolyl 4-hydroxylase 2 (P4HA2), which is involved in Hh signal transduction, has been shown to impede B lymphoma progression by suppressing Hh signaling in stromal fibroblasts. nih.gov
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for cancers with deficiencies in DNA repair mechanisms. nih.govnih.govyoutube.combiorxiv.orgresearchgate.net Certain clinical PARP inhibitors have been shown to allosterically induce the retention of PARP2 on DNA, which can contribute to their cytotoxic effects. nih.govbiorxiv.org Novel inhibitors of PARP10, a mono-ADP-ribosyltransferase, have been identified, including 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide, which interfere with PARP10 function. nih.gov
Modulation of Cellular Processes (e.g., Apoptosis Induction, Differentiation, Oxidative Stress Response)
The ability of this compound derivatives to influence fundamental cellular processes like apoptosis (programmed cell death) and respond to oxidative stress has been a significant area of research.
Apoptosis Induction: A notable derivative, N-(4-hydroxyphenyl)retinamide (4HPR or Fenretinide), is a potent inducer of apoptosis in various cancer cell lines. In malignant T lymphoid cells, 4HPR has been shown to be a selective and powerful apoptosis-inducing agent, proving 50 to over 150 times more potent than other retinoids in killing human T lymphoblastoid leukemia and murine T lymphoma cells. nih.gov Its mechanism of action is distinct, as it remains unmetabolized within the cells for up to 24 hours and is effective even in glucocorticoid-resistant cancer cells. nih.gov
Further studies on Y79 retinoblastoma cells revealed that 4HPR's apoptotic pathway involves mitochondrial damage, evidenced by the release of cytochrome c and subsequent caspase-3 activation. scilit.com Crucially, this process also involves lysosomal membrane permeabilization and the relocation of cathepsin D into the cytosol. This lysosome-mediated cell death pathway appears to be triggered by an increase in reactive oxygen species (ROS) and precedes mitochondrial dysfunction. scilit.com
Another derivative, 2-methoxy-5-amino-N-hydroxybenzamide, sensitizes colon cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization occurs through the regulation of death receptor 5 (DR5) and survivin expression. nih.gov Similarly, compounds structurally related to N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide are also recognized for their potential to induce apoptosis in cancer cells, often through pathways involving oxidative stress. evitachem.com The derivative N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) has also been shown to induce apoptosis in breast cancer cell lines. mdpi.com
Oxidative Stress Response: The link between apoptosis and oxidative stress is a recurring theme for these compounds. For instance, the induction of apoptosis by N-(4-hydroxyphenyl)retinamide is dependent on the elevation of reactive oxygen species (ROS). scilit.com The use of antioxidants can attenuate some of the cellular damage, highlighting the role of oxidative stress in the compound's mechanism. scilit.com Research into other benzamide derivatives, such as nature-inspired O-benzyl oxime-based compounds, has also focused on creating agents that can dually target enzymes and combat oxidative stress. mdpi.com
Neuropharmacological and Opioid Receptor Interactions
The N-(hydroxyphenyl)amide scaffold is a key feature in ligands designed for various neuropharmacological targets, including opioid and sigma receptors.
The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating pain, mood, and addiction. wikipedia.org Antagonists of this receptor are of significant therapeutic interest. While direct studies on this compound are limited, research into structurally related derivatives provides insight. For example, libraries of N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphans have been synthesized to identify potent and selective KOR antagonists. ebi.ac.uk
Furthermore, extensive work on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines led to the discovery of a new class of opioid receptor antagonists. nih.gov Subsequent optimization based on these scaffolds yielded compounds like N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, which demonstrated potent and selective KOR antagonist properties in in vitro [³⁵S]GTPγS binding assays. nih.govnih.gov These findings underscore the importance of the hydroxyphenyl-amide-like motif in designing KOR antagonists, though the specific contribution of the 2-methoxy substitution on the benzamide ring of the title compound is not defined in this context.
Sigma receptors, comprising sigma-1 and sigma-2 subtypes, are unique binding sites in the body that are distinct from opioid receptors. nih.gov They are implicated in a wide range of cellular functions and are considered targets for neurological disorders and cancer. The sigma-2 receptor, in particular, is often overexpressed in proliferating tumor cells. nih.gov
Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known sigma receptor modulator, have been studied extensively. nih.gov These studies revealed that the basicity of the nitrogen atoms in the piperazine (B1678402) ring is crucial for high-affinity binding to the sigma-2 receptor subtype. Modifications that incorporated the nitrogen into an amide function led to a significant decrease in affinity for the sigma-2 receptor, suggesting the specific chemical environment of the amide-like linkage is critical for ligand recognition. nih.gov
Hepatoprotective Activities in Cellular Models
The potential for liver protection (hepatoprotection) is a critical aspect of drug development. While direct evidence for this compound is not available, studies on related structures provide context. For instance, a novel analgesic based on a 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) structure was specifically designed to lack the hepatotoxicity associated with acetaminophen. researchgate.net General research on natural products has also identified various compounds with hepatoprotective effects, often linked to their antioxidant and anti-inflammatory properties. nih.gov
Enzyme Inhibition Profiles (e.g., Isocitrate Lyase Inhibition, Factor Xa Inhibition, Sterol Methyltransferase Inhibition)
The ability of this compound or its direct derivatives to inhibit the specific enzymes listed below is not well-documented in publicly available literature. However, the broader classes of molecules to which they belong have been investigated for various enzyme-inhibiting activities.
Isocitrate Lyase Inhibition: This enzyme is a target for developing new antitubercular drugs, but specific inhibitors related to the N-(4-hydroxyphenyl)benzamide scaffold have not been highlighted in broad reviews of the topic.
Factor Xa Inhibition: Factor Xa is a key enzyme in the coagulation cascade, and its inhibitors are used as anticoagulants. Research in this area has focused on distinct chemical scaffolds.
Sterol Methyltransferase Inhibition: This class of enzymes is involved in the biosynthesis of specific sterols. While these enzymes are of biological interest, their inhibition by benzamide derivatives is not a prominent area of research based on available data. nih.gov
Molecular Mechanisms of Biological Action (Cellular and Biochemical Level)
The molecular mechanisms underlying the biological activities of this compound derivatives are multifaceted and depend on the specific derivative and cellular context.
For derivatives that induce apoptosis, such as N-(4-hydroxyphenyl)retinamide (4HPR), the mechanism involves a cascade of intracellular events. It begins with the generation of reactive oxygen species (ROS), which leads to the destabilization of lysosomal membranes. scilit.com This is followed by the release of lysosomal proteases like cathepsin D into the cytosol, mitochondrial damage marked by cytochrome c release, and ultimately, the activation of executioner caspases (e.g., caspase-3) that dismantle the cell. scilit.com
In the context of sensitizing cancer cells to other therapies, the mechanisms involve modulating specific signaling pathways. For example, the derivative 2-methoxy-5-amino-N-hydroxybenzamide enhances TRAIL-induced apoptosis by promoting the ERK-dependent upregulation of death receptor 5 (DR5) on the cell surface. nih.gov Simultaneously, it facilitates the ubiquitination and subsequent proteasomal degradation of survivin, an inhibitor of apoptosis protein, thereby lowering the threshold for cell death. nih.gov
Regarding neuropharmacological targets, the interaction with receptors like the KOR involves competitive binding. KOR antagonists prevent the endogenous ligand, dynorphin, from binding and activating the receptor, thereby blocking its downstream signaling through G-proteins. wikipedia.orgnih.gov The precise molecular interactions depend on the three-dimensional structure of the ligand and its fit within the receptor's binding pocket.
Receptor Binding and Ligand-Receptor Interactions
The this compound scaffold and its analogs have been investigated for their ability to bind to various receptors, demonstrating a range of affinities and interaction patterns that are crucial for their pharmacological activities.
Derivatives of 2-methoxybenzamide have been identified as potent antagonists of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (Smo) receptor, a seven-transmembrane protein. nih.govrsc.orgsemanticscholar.orgnih.gov Molecular docking studies have elucidated the binding modes of these inhibitors. For instance, the introduction of a methoxy (B1213986) group can facilitate the formation of additional hydrogen bonds with key amino acid residues in the Smo binding pocket, such as Tyr394 and Arg400. semanticscholar.org The aryl amide group present in these derivatives is considered a pharmacophore responsible for high-affinity binding to the Smo receptor. nih.gov Detailed binding analysis of structurally distinct Smo antagonists, such as SANT-1 and SANT-2, has shown that they bind in a manner consistent with allosteric modulation, indicating they interact with a site on the receptor that is different from the endogenous ligand binding site. researchgate.net
In the realm of neurotransmitter receptors, piperazine derivatives of 2-methoxybenzamide have been synthesized and evaluated for their binding to 5-HT1A receptors. Studies on p-alkylbenzamido derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines (p-MPPI) revealed high binding affinity to rat hippocampal 5-HT1A receptors. Specifically, derivatives with p-methyl and p-ethyl substituents on the benzamido group exhibited Ki values of 2.2 nM and 9.3 nM, respectively. nih.gov However, increasing the size of the alkyl substituent to a pentyl group or larger resulted in a significant drop in affinity. nih.gov
Furthermore, analogs based on a 4-hydroxyphenylpiperazine core have been developed as selective kappa opioid receptor (KOR) antagonists. nih.gov A study on N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues, evaluated through [³⁵S]GTPγS binding assays, identified compounds with potent KOR antagonist properties. nih.gov Molecular modeling has been used to understand the ligand-receptor interactions at opioid receptors, suggesting that ligand affinities are largely dictated by hydrogen-bond networks and that subtle structural changes can significantly alter receptor affinity and selectivity. unica.it For example, the interaction energy between a ligand and the mu-opioid receptor (MOR) was shown to be less favorable upon the removal of two key methyl groups, which led to the loss of a hydrogen bond with the Trp229 residue. unica.it
Table 1: Receptor Binding Affinities of this compound Derivatives
| Derivative Class | Target Receptor | Compound Example | Binding Affinity (Ki) | Source |
|---|---|---|---|---|
| p-Alkylbenzamido-piperazines | 5-HT1A | p-methyl derivative of p-MPPI | 2.2 nM | nih.gov |
| p-Alkylbenzamido-piperazines | 5-HT1A | p-ethyl derivative of p-MPPI | 9.3 nM | nih.gov |
| 2-Methoxybenzamide-benzimidazoles | Smoothened (Hedgehog Pathway) | Compound 21 | IC₅₀ = 0.03 µM (Gli-luciferase assay) | nih.govrsc.org |
| 4-Hydroxyphenylpiperazines | Kappa Opioid Receptor | Analog 11a | Potent antagonist in [³⁵S]GTPγS assay | nih.gov |
Enzymatic Modulation and Inhibition Kinetics
The structural framework of this compound is present in various molecules designed to modulate the activity of clinically relevant enzymes. These derivatives have shown potent inhibitory effects against enzymes involved in neurotransmission and inflammatory pathways.
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers through their inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. These compounds displayed AChE-inhibiting activity with IC₅₀ values in the low micromolar range (4.0-16.5 µM). nih.gov The most potent compound in this series exhibited a maximal inhibition of 97% at a concentration of 50 µM. nih.gov In silico molecular docking and simulation studies suggested that these inhibitors form stable interactions within the enzyme's active site, engaging with residues of the catalytic triad (B1167595) (HIS447), the catalytic anionic site (TRP86, TYR337, PHE338), and the peripheral anionic site (TYR72, TYR124, TRP286, TYR341). nih.gov
In another line of research, derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold were identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX). nih.gov This iron-containing enzyme is involved in the synthesis of bioactive eicosanoids that mediate inflammation, platelet aggregation, and cell proliferation. nih.gov Optimized compounds from this series displayed nanomolar potency against 12-LOX and high selectivity over other related lipoxygenases and cyclooxygenases. nih.gov These inhibitors effectively reduced the production of the 12-LOX metabolite 12-HETE in human β-cells and inhibited platelet aggregation and calcium mobilization. nih.gov
Table 2: Enzymatic Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Inhibition Data | Source |
|---|---|---|---|
| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamides | Acetylcholinesterase (AChE) | IC₅₀ = 4.0-16.5 µM | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase (12-LOX) | Nanomolar potency | nih.gov |
Signaling Pathway Perturbations (e.g., NLRP3 Inflammasome Activation, Hedgehog Pathway Modulation)
Derivatives of this compound have been shown to significantly perturb key cellular signaling pathways implicated in cancer and inflammation, most notably the Hedgehog and NLRP3 inflammasome pathways.
Hedgehog Pathway Modulation: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several types of cancer. nih.govsemanticscholar.org A number of 2-methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of this pathway. nih.govrsc.orgnih.gov These compounds act by targeting the Smoothened (Smo) receptor, preventing its translocation into the primary cilium and thereby blocking the downstream signal cascade that leads to the activation of Gli transcription factors. nih.govsemanticscholar.org One particularly potent derivative, compound 21, demonstrated an IC₅₀ value of 0.03 µM in a Gli-luciferase reporter assay and was also effective against a drug-resistant mutant of Smo. nih.govrsc.org The 2-methoxybenzamide scaffold was found to be advantageous for Hh pathway inhibition, with many analogs displaying submicromolar IC₅₀ values. nih.gov The mechanism of action involves direct binding to the Smoothened receptor, as demonstrated by both functional assays and molecular docking studies. semanticscholar.orgresearchgate.net
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by triggering inflammation and pyroptosis. nih.govscientificarchives.com Its dysregulation is associated with numerous inflammatory diseases. A hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), was developed as a novel and selective inhibitor of the NLRP3 inflammasome. nih.gov This compound was shown to block the production of the inflammatory cytokine IL-1β in preclinical models. nih.gov Research on other molecules, such as the endogenous lipid peroxidation product 4-hydroxynonenal (B163490) (HNE), has shown that direct binding to the NLRP3 protein can inhibit its interaction with NEK7, a kinase essential for inflammasome assembly, thereby preventing its activation. nih.gov This highlights a potential mechanism for small molecule inhibitors targeting this pathway.
Intracellular Target Engagement (e.g., DNA Repair Enzymes, Viral Proteins, Reactive Oxygen Species Pathways)
Beyond cell surface receptors and signaling cascades, derivatives of the benzamide scaffold engage with various intracellular targets, including viral structural proteins and pathways related to oxidative stress.
Viral Proteins: The benzimidazole (B57391) scaffold, which can be incorporated into complex benzamide structures, has been explored for its antiviral properties. A study identified 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (compound 696) as an inhibitor of HIV-1 replication, with an IC₅₀ of 3 µM. nih.gov Molecular docking studies suggest that this compound likely binds at the interface between two monomers of the HIV-1 capsid (CA) protein. nih.gov The CA protein is a critical component of the viral life cycle, involved in both the assembly of new virions and the early stages of infection. By interfering with capsid oligomerization, this compound represents a promising lead for the development of new anti-HIV agents that target a key intracellular viral protein. nih.gov
Reactive Oxygen Species Pathways: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the development of various pathologies, including cancer. nih.gov A series of methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides were evaluated for their antioxidant activity. Certain compounds were shown to significantly reduce the levels of hydrogen peroxide-induced ROS in HCT 116 cancer cells. nih.gov This demonstrates that the benzamide chemical space includes molecules capable of modulating intracellular redox balance, which is a critical target in several disease states.
Computational and Theoretical Investigations of N 4 Hydroxyphenyl 2 Methoxybenzamide and Its Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the interaction between a drug candidate and its protein target.
Molecular docking studies on derivatives of N-(4-hydroxyphenyl)-2-methoxybenzamide have been instrumental in elucidating their binding modes with various protein targets. For instance, a series of 2-methoxybenzamide (B150088) derivatives designed as Hedgehog (Hh) signaling pathway inhibitors were analyzed for their interaction with the Smoothened (Smo) receptor. nih.gov Computational modeling revealed that these compounds fit into the binding pocket of the Smo receptor. The analysis showed that the introduction of an aryl amide group and a methoxy (B1213986) group resulted in the formation of two additional hydrogen bonds with amino acid residues Tyr394 and Arg400. nih.gov Specifically, one potent derivative, compound 21, demonstrated tight interactions through hydrogen bonds with residues Asp384, Tyr394, Lys395, and Arg400. nih.gov
In another study, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were investigated as potential acetylcholinesterase (AChE) inhibitors. nih.gov In silico analysis indicated that these compounds retained conserved hydrophobic interactions with key residues in the enzyme's active site. These interactions involved the catalytic triad (B1167595) (HIS447), the catalytic anionic site (CAS) (TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (TYR72, TYR124, TRP286, and TYR341). nih.gov Similarly, docking studies on benzamide (B126) derivatives as topoisomerase inhibitors showed various interactions with DNA residues and key amino acids like GLY462, ARG487, MET762, and TYR805 in Topoisomerase IIα. researchgate.net These studies underscore the importance of hydrogen bonding and hydrophobic interactions in the stable binding of these ligands to their respective protein targets. nih.govnih.gov
Binding affinity calculations are a key component of molecular docking, providing a numerical score that estimates the strength of the ligand-receptor interaction. These scores, typically expressed in kcal/mol, help in ranking potential drug candidates. mdpi.com For 2-methoxybenzamide derivatives targeting the Smo receptor, calculated binding energies for several compounds ranged from -9.4 to -12.7 kcal/mol, indicating strong potential binding. nih.gov
Similarly, studies on other benzamide derivatives targeting microbial proteins have used docking scores to evaluate their potential. mdpi.comscispace.com For a set of pyridine-thiourea derivatives of benzamides, each compound established hydrogen bonds with target receptors, resulting in favorable docking scores. mdpi.com In an investigation of compounds as potential herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, the binding affinities for ten selected compounds ranged from -5.9 kcal/mol to -10.1 kcal/mol. nih.gov The two most potent compounds exhibited binding affinities of -10.1 kcal/mol and -9.7 kcal/mol, forming highly stable complexes with the receptor. nih.gov For N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the in silico results, including docking scores and predicted binding free energies, correlated well with experimental data. nih.gov
Table 1: Binding Affinity of Selected Benzamide Derivatives
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-methoxybenzamide derivative (Cmpd 3) | Smoothened (Smo) receptor | -9.4 | nih.gov |
| 2-methoxybenzamide derivative (Cmpd 4) | Smoothened (Smo) receptor | -10.9 | nih.gov |
| 2-methoxybenzamide derivative (Cmpd 17) | Smoothened (Smo) receptor | -12.7 | nih.gov |
| Benzamide derivative (Cmpd 5N3) | Topoisomerase IIα | -114.71* | researchgate.net |
| HPPD Inhibitor (Cmpd 25) | HPPD Enzyme | -10.1 | nih.gov |
| HPPD Inhibitor (Cmpd 27) | HPPD Enzyme | -9.7 | nih.gov |
Note: The value reported in the source is -114.71, which may represent a different scoring function or unit system than the more common kcal/mol.
Quantum Chemical Calculations (DFT/TDDFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide fundamental insights into the electronic structure, geometry, and excited-state properties of molecules.
DFT calculations are widely used to explore the electronic properties of benzamide derivatives. bohrium.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A computational study on N-(4-hydroxyphenyl)picolinamide, a related structure, used DFT to evaluate its chemical activity via the HOMO-LUMO energy difference. researchgate.net For a Schiff base derivative, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the calculated HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity. elsevierpure.com In another study on an acetamide (B32628) derivative, the orbital energy gap of 5.406 eV between HOMO and LUMO suggested high stability. nih.gov Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netelsevierpure.com
Table 2: HOMO-LUMO Energy Gaps for Selected Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Benzamide | DFT/6-311++G(3df,3dp) | -7.387 | -1.776 | 5.611 | researchgate.net |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | DFT | -6.012 | -0.606 | 5.406 | nih.gov |
| Thiazolidin-4-one Derivative | DFT/B3LYP/6-31G(d,p) | -5.91 | -2.95 | 2.96 | nih.gov |
The three-dimensional structure of a molecule dictates its physical properties and biological interactions. Computational methods, often in conjunction with experimental techniques like X-ray crystallography, are used to determine the most stable conformations and precise geometrical parameters.
A study on N-3-hydroxyphenyl-4-methoxybenzamide combined single-crystal X-ray diffraction with DFT calculations to determine its molecular structure. nih.gov The analysis revealed that while crystal packing and dimerization had a minor effect on bond lengths and angles, these intermolecular interactions were significant for defining the dihedral angles and the rotational conformation of the aromatic rings. nih.gov Similarly, the crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was confirmed by X-ray diffraction, showing a non-planar structure with a dihedral angle of 52.1° between the terminal phenyl rings. nih.gov DFT calculations are frequently used to optimize the molecular geometry, providing data on bond lengths, bond angles, and torsion angles that are in good agreement with experimental results. nih.govmdpi.com For N-(3-hydroxyphenyl)-3-methoxybenzamide, two different polymorphs were identified, highlighting variations in conformation, hydrogen bonding networks, and crystal packing. mdpi.com
Table 3: Selected Optimized Geometrical Parameters for N-3-hydroxyphenyl-4-methoxybenzamide (Monomer)
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) | Reference |
|---|---|---|---|---|
| Bond Length | C7-O1 (carbonyl) | 1.231 Å | 1.238 Å | nih.gov |
| Bond Length | C7-N1 | 1.366 Å | 1.349 Å | nih.gov |
| Bond Length | N1-C8 | 1.411 Å | 1.415 Å | nih.gov |
| Bond Angle | O1-C7-N1 | 122.3° | 122.9° | nih.gov |
| Dihedral Angle | C2-C1-C7-N1 | -155.3° | -150.3° | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of electronically excited states. rsc.org It is used to calculate absorption spectra, which are crucial for understanding how a molecule interacts with light. These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). scirp.orgnih.gov
For example, TD-DFT calculations on a thiazolidin-4-one derivative of a methoxyphenyl showed electronic transitions at 388 nm and 495 nm. nih.gov A study on a Schiff base, (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide, used the TD-DFT method to predict an electronic spectrum with a significant peak at 346 nm (f = 0.41), which was compared to experimental results. nih.gov These theoretical spectra help interpret experimental UV-Vis data and provide insights into the intramolecular charge transfer (ICT) characteristics of the molecules upon photoexcitation. scirp.org
Table 4: Calculated Electronic Absorption Properties for a Related Thiazolidin-4-one Derivative
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type | Reference |
|---|---|---|---|---|---|
| S1 | 495 | 0.3642 | HOMO -> LUMO (98%) | π -> π | nih.gov |
| S2 | 388 | 0.2974 | HOMO-1 -> LUMO (92%) | π -> π | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is pivotal in modern drug design for predicting the activity of novel molecules and optimizing lead compounds. researchgate.net
Descriptor Generation and Selection
The foundation of a robust QSAR model lies in the generation and selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For this compound and its derivatives, a variety of descriptors can be calculated to capture their constitutional, topological, geometrical, and electronic features.
Commonly used descriptor classes include:
1D descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and shape indices.
3D descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume and surface area.
Physicochemical descriptors: These relate to the compound's physicochemical properties, such as lipophilicity (logP), solubility, and polar surface area.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies and atomic charges.
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to identify a subset of descriptors that have the most significant correlation with the biological activity. nih.gov
A hypothetical selection of descriptors for a QSAR study on this compound derivatives might include those that describe the size and shape of the molecule, its hydrogen bonding capacity, and its electronic distribution, as these features are often crucial for receptor binding.
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Example Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based topological index. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
Model Development and Validation
Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. researchgate.net Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are commonly used for this purpose. mdpi.com
The development of a QSAR model involves several key stages:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov
Model Building: A statistical method is applied to the training set to generate the QSAR equation.
Internal Validation: The robustness of the model is assessed using techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. nih.gov A high cross-validated correlation coefficient (q²) indicates a stable and reliable model.
External Validation: The predictive ability of the model is tested on the external test set of compounds that were not used in the model development. nih.gov A high predictive correlation coefficient (R²pred) for the test set is a strong indicator of the model's utility in predicting the activity of new compounds. researchgate.net
The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to ensure their reliability for regulatory purposes. nih.gov
Prediction of Biological Activities
A validated QSAR model can be a powerful tool for predicting the biological activity of newly designed or untested compounds. nih.gov By calculating the descriptors for a novel derivative of this compound, its activity can be estimated using the established QSAR equation. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. nih.gov
For instance, QSAR models have been successfully employed to predict the anti-malarial activity of various compound series. nih.govnih.gov These models can identify key structural features that are either beneficial or detrimental to the desired activity, guiding medicinal chemists in the design of more effective therapeutic agents.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular stability, and the interactions between a ligand and its biological target.
Conformational Dynamics and Stability
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations can identify the most stable low-energy conformations of the molecule in different environments, such as in solution or within a protein binding site.
In a study of a related compound, N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, molecular dynamics simulations were used to assess the stability of the compound when bound to its target, acetylcholinesterase. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex was monitored over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in a stable conformation within the active site. nih.gov Such analyses are crucial for understanding the structural basis of ligand binding and for designing derivatives with improved binding affinity and stability.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule or protein. |
| Radius of Gyration (Rg) | A measure of the compactness of the structure. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and its target, indicating the strength of their interaction. |
Ligand-Target Complex Dynamics
MD simulations are particularly valuable for studying the dynamic interactions between a ligand and its biological target. These simulations can provide insights into the binding process, the stability of the ligand-target complex, and the specific interactions that contribute to binding affinity.
For the derivative N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, MD simulations revealed that the complex with acetylcholinesterase was stable. nih.gov The simulations showed that the ligand maintained important hydrophobic interactions with key residues in both the catalytic anionic site and the peripheral anionic site of the enzyme. nih.gov Furthermore, the analysis of root mean square fluctuations (RMSF) can identify which parts of the protein and ligand are most flexible, providing clues about the binding mechanism and potential sites for modification to enhance binding.
By simulating the behavior of the ligand-target complex over time, researchers can gain a deeper understanding of the molecular determinants of biological activity, which is essential for the rational design of new and improved therapeutic agents.
Polymorphism Transitions and Intermolecular Interactions
The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystal structures, is of significant interest in pharmaceutical sciences due to its impact on a drug's physical and chemical properties. In the realm of N-arylbenzamides, including this compound and its derivatives, polymorphism is influenced by subtle variations in intermolecular interactions.
Studies on related N-arylbenzamide structures have revealed the existence of different polymorphs arising from conformational flexibility and diverse hydrogen-bonding networks. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs. mdpi.com One form exhibits a three-dimensional hydrogen-bonding network, while the other forms layers. mdpi.com These differences are attributed to variations in molecular conformation and the dimensionality of the hydrogen bonds. mdpi.com Similarly, conformational polymorphism has been observed in N-(4'-methoxyphenyl)-3-bromothiobenzamide, where three different polymorphs were identified. nih.gov The stability of these polymorphs is not solely dictated by the energetic preference of the isolated molecule but is significantly influenced by the efficiency of crystal packing and the strength of intermolecular interactions within the crystalline lattice. nih.gov
The intermolecular interactions in the crystal structures of N-arylbenzamides are primarily governed by hydrogen bonds. In the case of this compound, the hydroxyl (-OH) and amide (-NH) groups can act as hydrogen bond donors, while the carbonyl (=O) and methoxy (-OCH3) groups can serve as hydrogen bond acceptors. These interactions, along with weaker C-H···O and C-H···π interactions, play a crucial role in the formation and stabilization of the crystal lattice. mdpi.comnih.gov The analysis of crystal structures of similar compounds, such as N-(3-hydroxyphenyl)-4-methoxybenzamide, reveals that dimerization and crystal packing have a minor effect on bond lengths and angles but are significant for the dihedral angles and the rotational conformation of the aromatic rings. nih.gov
In Silico Pharmacokinetic and Ligand Efficiency Predictions
In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties and druglikeness of new chemical entities. These in silico tools help to prioritize compounds with favorable profiles for further development, thereby saving time and resources. nih.gov
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico models can predict a range of pharmacokinetic parameters for this compound and its derivatives.
Table 1: Predicted Pharmacokinetic Properties
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. researchgate.net |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound is less likely to cross into the brain, which can be desirable to avoid central nervous system side effects. |
| Plasma Protein Binding | High | The extent of binding to plasma proteins can influence the free drug concentration and its distribution. nih.gov |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some CYP isozymes | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Low to Moderate | Suggests the drug is likely cleared by other routes as well. |
It is important to note that these are predictive values and require experimental validation. The prediction of whether a compound will be a substrate or inhibitor of key drug-metabolizing enzymes, such as cytochrome P450s, is crucial for anticipating potential drug-drug interactions. researchgate.net
"Druglikeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. etflin.com A primary tool for this assessment is Lipinski's Rule of Five. drugbank.comnih.gov This rule states that poor absorption or permeation is more likely when a molecule has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a calculated octanol-water partition coefficient (logP) over 5. nodepit.com
For this compound, the predicted physicochemical properties generally align with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Table 2: Druglikeness Assessment based on Lipinski's Rule of Five
| Lipinski Parameter | Value for this compound | Rule | Compliance |
|---|---|---|---|
| Molecular Weight | ~243.25 g/mol | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (from =O, -OCH3, and -OH) | ≤ 10 | Yes |
| LogP | ~2.3 | ≤ 5 | Yes |
| Overall | Compliant |
Conclusion and Future Research Directions for N 4 Hydroxyphenyl 2 Methoxybenzamide
Summary of Key Academic Findings
Direct academic research focusing exclusively on N-(4-hydroxyphenyl)-2-methoxybenzamide is notably limited. Its fundamental properties have been cataloged, but comprehensive biological evaluation is absent.
| Property | Value |
| CAS Number | 54090-25-4 scbt.com |
| Molecular Formula | C₁₄H₁₃NO₃ scbt.com |
| Molecular Weight | 243.257 g/mol scbt.com |
However, the broader family of benzamide (B126) and N-arylbenzamide derivatives has been the subject of extensive investigation, offering valuable insights into the potential activities of this compound. Studies on structurally related compounds suggest several promising areas of inquiry:
Enzyme Inhibition: A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers, exhibiting acetylcholinesterase-inhibiting activity in the low micromolar range. nih.gov This suggests that the N-(4-hydroxyphenyl)amide moiety is a viable pharmacophore for targeting cholinesterases. Furthermore, other benzamide derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1) and Leucine-rich repeat kinase 2 (LRRK2). mdpi.comnih.gov
Hedgehog Signaling Pathway Inhibition: The 2-methoxybenzamide (B150088) scaffold has been identified as an advantageous structural component in the development of Hedgehog (Hh) signaling pathway inhibitors. nih.gov One such derivative demonstrated potent inhibition with a nanomolar IC₅₀ value, highlighting the potential of this structural motif in anticancer research. nih.gov
Antiproliferative and Antimicrobial Activity: A 2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide showed selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This indicates that the substitution pattern on the benzoyl ring can be crucial for cytotoxic effects. Additionally, various benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net
Glucokinase Activation: Computational studies on benzamide derivatives have shown their potential as glucokinase activators, which could be relevant for the treatment of type 2 diabetes. nih.gov
These findings from related compounds collectively suggest that this compound is a promising candidate for biological screening across a range of therapeutic targets.
Identification of Research Gaps and Unexplored Areas
Despite the rich pharmacology of the benzamide class, this compound remains a largely uncharacterized molecule. The most significant research gaps include:
Lack of Biological Profiling: There is a complete absence of published data on the biological activities of this compound. Its effects on common drug targets such as kinases, proteases, and G-protein coupled receptors have not been investigated.
Mechanism of Action: Without identified biological activity, the mechanism of action is entirely unknown.
Structure-Activity Relationship (SAR): No systematic SAR studies have been conducted. The specific contribution of the 2-methoxy group on the benzoyl ring in combination with the 4-hydroxyphenyl group on the amide nitrogen is yet to be determined.
Pharmacological Properties: Critical pharmacological data, including pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic profiles, are unavailable.
Advanced Methodological Approaches for Future Studies
To address the existing knowledge gaps, a structured research plan employing modern methodologies is essential:
Systematic Synthesis and Characterization: While likely accessible through standard amide coupling reactions, optimizing the synthesis of this compound for high purity and yield is a crucial first step. nih.gov Full structural elucidation and confirmation should be performed using advanced techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Crystallographic Studies: Obtaining a single-crystal X-ray diffraction structure would provide definitive proof of its three-dimensional conformation. This is invaluable for understanding its physicochemical properties and for future in silico studies.
High-Throughput Screening (HTS): To efficiently probe for biological activity, HTS campaigns against diverse panels of biological targets are recommended. This could rapidly identify potential areas of pharmacological relevance.
In Silico and Computational Modeling: In the absence of experimental data, computational approaches can guide research. Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound to the active sites of enzymes for which related benzamides have shown activity (e.g., acetylcholinesterase, LRRK2). nih.govnih.gov
Potential for Rational Design of Novel Analogues
The structure of this compound offers a versatile template for the rational design of novel analogues with potentially enhanced biological activities.
Modification of the Benzoyl Ring: The methoxy (B1213986) group can be repositioned (e.g., to the 3- or 4-position) or replaced with other substituents (e.g., hydroxyl, halogen, trifluoromethyl) to probe the electronic and steric requirements for activity.
Modification of the N-Phenyl Ring: The phenolic hydroxyl group is a key feature for potential hydrogen bonding. It can be converted to various ethers or esters to modulate solubility and target interactions. Further substitution on this ring could also be explored.
Scaffold Hopping and Bioisosteric Replacement: The benzamide core could be replaced with other bioisosteres to explore different chemical space while retaining key binding interactions.
The design of these new analogues can be guided by computational methods, such as free energy perturbation calculations, to prioritize the synthesis of compounds with the highest predicted potency and selectivity. nih.gov
Broader Academic and Translational Impact
The systematic investigation of this compound and its future analogues holds significant potential for both academic and translational advancement.
Academic Impact: A thorough study of this compound would contribute to a deeper understanding of the structure-activity relationships within the N-arylbenzamide class of compounds. It could lead to the discovery of novel chemical probes to study biological pathways.
Translational Impact: Should this compound or its rationally designed analogues exhibit potent and selective biological activity, they could serve as lead compounds for drug discovery programs. Given the diverse activities of related benzamides, potential therapeutic applications could span neurodegenerative diseases, oncology, and infectious diseases. mdpi.comnih.govnih.gov The journey from a simple, uncharacterized molecule to a potential therapeutic lead underscores the importance of fundamental chemical and biological research.
Q & A
Q. Q: What is a validated method for synthesizing N-(4-hydroxyphenyl)-2-methoxybenzamide?
A: The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (a structural analog) was synthesized by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at -50°C to minimize side reactions. Post-synthesis purification involves recrystallization, and structural validation uses IR, H-NMR, and elemental analysis .
Advanced Purity Optimization
Q. Q: How can researchers optimize purity during synthesis?
A: Key steps include:
- Recrystallization : Use solvents like ethanol or methanol to remove impurities.
- Spectroscopic Validation : Confirm purity via H-NMR integration ratios and IR peak assignments (e.g., absence of carboxylic acid O-H stretches at ~2500–3500 cm).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Basic Fluorescence Analysis
Q. Q: What experimental conditions maximize fluorescence intensity?
A: Fluorescence properties are sensitive to:
- pH : Optimal at pH 5 (e.g., acetate buffer).
- Temperature : 25°C minimizes thermal quenching.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance intensity.
- Concentration : Linear range of 0.1–10 µM avoids self-absorption .
Advanced Fluorescence Quantification
Q. Q: How are detection limits (LOD/LOQ) and precision determined?
A:
- LOD : (reported as 0.2691 mg/L).
- LOQ : (0.898 mg/L).
- Precision : Relative standard deviation (RSD%) <2% indicates high repeatability.
Data acquisition requires triplicate measurements at λex 340 nm and λem 380 nm .
Structural Characterization
Q. Q: What techniques validate the compound’s structure?
A:
- Basic : IR (amide C=O stretch at ~1650 cm), H-NMR (aromatic protons, methoxy group at δ ~3.8 ppm).
- Advanced : Single-crystal X-ray diffraction (e.g., related benzamides in ) resolves bond lengths/angles and confirms planar amide geometry .
Addressing Synthesis Validation
Q. Q: How can researchers avoid misassignment of intermediates/products?
A:
- Cross-validate spectral data (e.g., H-NMR coupling patterns for regioisomers).
- Replicate combustion microanalysis to detect falsified data (e.g., discrepancies in C/H/N ratios).
- Use independent synthetic routes for critical intermediates (see critique in ) .
Biological Activity Screening
Q. Q: What structural features suggest potential bioactivity?
A:
- Hydroxyphenyl Group : Enhances antioxidant capacity via radical scavenging (similar to hydroxyl-substituted benzanilides in ).
- Methoxy Group : Increases lipophilicity, improving membrane permeability.
- Amide Linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes) .
Solvent Effects on Fluorescence
Q. Q: How do solvent polarity and proticity influence fluorescence?
A:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize excited states, increasing intensity.
- Protic Solvents (MeOH, HO) : Quench fluorescence via hydrogen bonding.
- Dielectric Constant : Higher ε correlates with red-shifted emission .
Binding Constant Determination
Q. Q: What methods quantify ligand-receptor binding?
A:
- Stern-Volmer Analysis : Measures quenching efficiency () using .
- Benesi-Hildebrand Plot : For 1:1 binding, linearize vs to calculate .
- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy and .
Comparative Analysis of Analogues
Q. Q: How do substituents alter physicochemical properties?
A:
| Substituent | Effect | Example |
|---|---|---|
| -Cl (4-position) | Increases electron-withdrawing, red-shifts fluorescence | N-(4-Chlorophenyl) analog |
| -CF (4-position) | Enhances lipophilicity and metabolic stability | 4-Trifluoromethylbenzamide |
| -OH (4-position) | Improves antioxidant capacity via H-bonding | Hydroxyl-substituted benzanilides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
